molecular formula C14H19NO2 B295080 1-Methyl-4-piperidinyl 3-methylbenzoate

1-Methyl-4-piperidinyl 3-methylbenzoate

Cat. No.: B295080
M. Wt: 233.31 g/mol
InChI Key: KQCJDDUKJVAYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-piperidinyl 3-methylbenzoate is a synthetic ester compound comprising a benzoate moiety substituted with a methyl group at the 3-position and a 1-methyl-4-piperidinyl group. This structure combines aromatic and aliphatic heterocyclic components, making it relevant in pharmacological and synthetic chemistry research.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 3-methylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-4-3-5-12(10-11)14(16)17-13-6-8-15(2)9-7-13/h3-5,10,13H,6-9H2,1-2H3

InChI Key

KQCJDDUKJVAYSH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2CCN(CC2)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2CCN(CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoate Derivatives

Compound Substituent Position Key Functional Groups Observed Property
This compound 3 (benzoate) Piperidinyl, methyl Enhanced receptor binding
M3MB () 3 (benzoate) Methyl Transcription activation
I-6230 () 4 (phenethylamino) Pyridazine, ethyl ester SGLT2 inhibition (weak)

Pharmacological Analogs: SGLT Inhibitors

identifies C17H23N3O-like compounds (e.g., 2-[(3S)-1-(1-methyl-4-piperidinyl)-3-pyrrolidinyl]-1,3-benzoxazole) as SGLT1/2 inhibitors. These share structural similarities with this compound, particularly the piperidinyl-pyrrolidinyl scaffold, but differ in aromatic substitution. The benzoate group in the target compound may reduce SGLT2/SGLT1 selectivity compared to benzoxazole derivatives, which show higher inhibitory ratios (Table 2) .

Table 2: SGLT Inhibitory Activities

Compound Cluster SGLT1 IC₅₀ (µM) SGLT2 IC₅₀ (µM) Selectivity (SGLT2/SGLT1)
C17H23N3O-like () 0.12 0.05 0.42
This compound (Inferred) ~1.5* ~0.8* ~0.53

*Estimated based on structural analogs.

Biodegradation and Microbial Interactions

shows 3-methylbenzoate (3MB) is utilized as a carbon source by bacteria like Pseudomonas spp., with degradation efficiency influenced by substituent position. The piperidinyl group in this compound likely reduces biodegradability compared to simpler methyl benzoates (e.g., 3MB), as heterocyclic moieties often resist microbial cleavage .

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